10.53% ELISA Cross-Reactivity: A 5.8-Fold Reduction Relative to the Major N-(5-hydroxypentyl) Metabolite
In the Neogen Synthetic Cannabinoids (UR-144/XLR-11) forensic ELISA kit, the UR-144 N-(2-hydroxypentyl) metabolite exhibits only 10.53% cross-reactivity relative to the assay calibrator (UR-144 N-pentanoic acid, 100%). This represents a 5.8-fold and 8.4-fold reduction compared to the N-(5-hydroxypentyl) (88.89%) and N-(4-hydroxypentyl) (61.54%) metabolites, respectively [1]. This low cross-reactivity demonstrates that the 2-hydroxypentyl positional isomer is poorly recognized by the antibody, making it a distinct entity in immunoassay-based screening workflows.
| Evidence Dimension | ELISA Cross-Reactivity (%) |
|---|---|
| Target Compound Data | 10.53% |
| Comparator Or Baseline | UR-144 N-(5-hydroxypentyl) metabolite: 88.89%; (±)-UR-144 N-(4-hydroxypentyl) metabolite: 61.54%; UR-144 N-pentanoic acid: 100% (calibrator); UR-144 parent: 17.78% |
| Quantified Difference | 5.8-fold lower than N-(5-hydroxypentyl); 8.4-fold lower than N-(4-hydroxypentyl); 1.7-fold lower than UR-144 parent |
| Conditions | Neogen Forensic ELISA Kit; EIA Buffer; I-50 sensitivity threshold: 0.4 ng/mL (UR-144 N-pentanoic acid) |
Why This Matters
This quantitative difference in immunoreactivity dictates screening protocol design: laboratories using immunoassay screens will obtain significantly different signal intensities for the 2-hydroxy isomer compared to other metabolites, preventing interchangeable use and requiring isomer-specific confirmation.
- [1] Neogen Corporation. Synthetic Cannabinoids (UR-144/XLR-11) Forensic ELISA Kit. Cross-Reactivity Table. View Source
